![molecular formula C20H21N5O3S B11073571 N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11073571.png)
N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
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Overview
Description
N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide, also known by its CAS number 20062-41-3, has the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . This compound features a complex structure with multiple functional groups, making it intriguing for both synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes:: The synthesis of N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves several steps. While I don’t have specific synthetic protocols for this compound, it likely includes the following key reactions:
Triazole Formation: The triazole ring (3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl) is likely synthesized through cyclization reactions involving appropriate precursors.
Sulfonation: Introduction of the benzenesulfonamide group (SONH) at a suitable position on the triazole ring.
Alkylation: Addition of the 2-methyl and 2-hydroxypropyl groups to the triazole core.
Chemical Reactions Analysis
Reactivity:: N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the sulfonamide or other functional groups.
Reduction: Reduction of nitro groups or other reducible moieties.
Substitution: Substitution reactions at the triazole ring or other positions.
Hydrolysis: Hydrolysis of ester or amide groups.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. Commonly used reagents include strong acids, bases, and oxidizing/reducing agents.
Major Products:: The major products would be derivatives resulting from the above reactions, such as substituted triazolothiadiazine analogs.
Scientific Research Applications
Enzyme Inhibition: Study its role as an enzyme inhibitor (e.g., carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase inhibitors).
Drug Design: Explore its structure–activity relationship for rational drug design.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare N-(2-hydroxypropyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide with related structures. Its uniqueness lies in the fusion of triazole and thiadiazine rings, providing a versatile scaffold for drug development.
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O3S/c1-12-8-9-15(10-18(12)29(27,28)21-11-13(2)26)19-16-6-4-5-7-17(16)20-23-22-14(3)25(20)24-19/h4-10,13,21,26H,11H2,1-3H3 |
InChI Key |
ZFHKLAZXIWKKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
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